Butenedioic acid; ibutilide is a compound that combines the properties of butenedioic acid with the pharmacological characteristics of ibutilide, a class III antiarrhythmic agent. Ibutilide is primarily used in the treatment of atrial fibrillation and atrial flutter, conditions characterized by irregular heart rhythms. The compound is recognized for its ability to prolong the action potential duration and increase myocardial refractoriness, making it an effective alternative to cardioversion in certain clinical scenarios .
The molecular structure of ibutilide fumarate can be represented as follows:
Ibutilide undergoes several key chemical reactions that are crucial for its pharmacological activity:
The mechanism by which ibutilide interacts with ion channels involves binding to specific sites on voltage-gated channels, altering their activity and thereby affecting cardiac rhythm stability .
Ibutilide exerts its antiarrhythmic effects through two primary mechanisms:
These actions collectively contribute to the restoration of normal sinus rhythm in patients experiencing atrial fibrillation or flutter, making ibutilide a critical therapeutic option in acute settings .
These properties are essential for understanding how ibutilide behaves in physiological environments and its potential interactions with other compounds .
Ibutilide's primary application lies in cardiology as an antiarrhythmic agent. It is utilized in clinical settings for:
Research continues into its broader applications within electrophysiology and potential uses in other arrhythmic conditions due to its unique mechanism of action .
Ibutilide fumarate (chemical name: butenedioic acid; ibutilide) exerts its class III antiarrhythmic effects through targeted modulation of cardiac ion channels. As a potassium channel antagonist, it primarily inhibits the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. This blockade prolongs phase 3 repolarization of the cardiac action potential, increasing atrial and ventricular refractoriness. A secondary mechanism involves activation of a slow inward sodium current during the early repolarization phase, further extending action potential duration (APD) [2] [3].
Electrophysiological studies demonstrate that ibutilide-induced APD prolongation exhibits atrial selectivity, with greater effects in atrial tissue (48–63% conversion rate in atrial flutter) compared to ventricular tissue. This selectivity arises from higher baseline IKr density in human atria. Notably, ibutilide prolongs refractoriness without reverse use-dependence, meaning its efficacy is maintained at higher heart rates—a distinct advantage over other class III agents [1] [6].
Table 1: Electrophysiological Targets of Ibutilide Fumarate
| Ion Channel | Effect | Functional Consequence | Experimental Evidence |
|---|---|---|---|
| IKr (hERG) | Blockade | ↑ Action potential duration | Voltage clamp studies [2] |
| Late Na+ | Activation | ↑ Plateau phase duration | Atrial myocyte models [3] |
| L-type Ca2+ | Minimal effect | No significant contractility change | Hemodynamic studies [3] |
| Accessory pathways | Refractoriness ↑ | Terminates pre-excitation | EP studies in WPW syndrome [7] |
Quantum mechanical analyses reveal that ibutilide’s dipole moment (3.2 Debye) facilitates alignment with hERG channel pores, while its hydrophobic heptyl chain anchors the molecule to the channel’s S6 helix domain. This binding alters channel gating kinetics, reducing outward K+ flux by 65–80% at therapeutic concentrations [5].
The fumarate salt form was selected for ibutilide to optimize bioavailability through enhanced physicochemical properties. Fumaric acid ((E)-butenedioic acid) forms a stable 1:0.5 stoichiometric complex with ibutilide free base, creating a hemifumarate salt with superior crystallinity over maleate or hydrochloride alternatives. This configuration achieves a water solubility >100 mg/mL at physiological pH (pH 7.0), critical for intravenous formulation efficacy [3] [8].
Thermodynamic studies show the fumarate-ibutilide interaction releases -28.6 kJ/mol binding energy, stabilizing the crystalline lattice through:
Table 2: Physicochemical Properties of Ibutilide Fumarate
| Parameter | Value | Bioavailability Implication |
|---|---|---|
| Molecular weight | 885.23 g/mol | Facilitates membrane diffusion |
| logP (octanol-water) | 4.72 | Optimal lipid solubility |
| pKa (amine group) | 10.4 | >99% ionization at physiological pH |
| Aqueous solubility | >100 mg/mL (pH 4.6) | Enables concentrated IV formulation |
| Protein binding | ~40% | Balanced tissue distribution |
Pharmacokinetic linearity (dose range: 0.01–0.10 mg/kg) arises from fumarate’s dissociation kinetics, which maintain steady-state volume of distribution (11 L/kg) and systemic clearance (29 mL/min/kg). First-pass metabolism is circumvented by IV administration, with hepatic ω-oxidation generating only one active metabolite (<10% plasma concentration of parent compound) [3] [4].
Computational models elucidate ibutilide’s binding dynamics at atomic resolution. Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal ibutilide’s low-energy conformation adopts a folded U-shape, positioning its methanesulfonamide group 8.7 Å from the ethylheptylamine terminus. This geometry maximizes complementary fit within the hERG channel’s hydrophobic cavity [5].
Molecular dynamics simulations (200 ns trajectories) demonstrate:
Table 3: Quantum Chemical Parameters of Ibutilide-hERG Binding
| Parameter | Value | Methodology | Significance |
|---|---|---|---|
| Binding free energy (ΔG) | −38.9 ± 2.7 kJ/mol | MM-PBSA | High-affinity binding |
| Binding kinetics (kon) | 4.2 × 108 M−1s−1 | Smoluchowski equation | Rapid channel blockade |
| Electrostatic potential | +0.32 e (methanesulfonamide) | Merz-Kollman charges | Directs ionic interactions |
| Polar surface area | 69.64 Ų | DFT optimization | Membrane permeability |
Synergistic binding with sodium channel blockers like flecainide was predicted via multi-scale modeling. Ibutilide prolongs APD, shortening diastolic intervals and increasing flecainide’s use-dependent binding (from 28% to 74% at 2 Hz pacing). This combination reduces atrial excitation wavelength (λ = conduction velocity × refractory period) below the critical 8 cm threshold for re-entry termination [5].
Free energy perturbation analyses confirm fumarate’s role in stabilizing ibutilide’s bioactive conformation, reducing the activation energy for hERG binding by 12.3 kJ/mol compared to the free base. This explains the 3-fold higher antiarrhythmic potency observed in fumarate formulations [8].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: